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Abstract

(1S,2S)-ML-SI3 is a synthetic small molecule that has garnered significant attention as a
modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These
channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of
cellular processes, including calcium signaling, autophagy, and lipid trafficking.[1] This technical
guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1S,2S)-ML-
SI3, summarizing key quantitative data, detailing experimental protocols for its characterization,
and visualizing relevant biological pathways and experimental workflows. The information
presented herein is intended to serve as a comprehensive resource for researchers engaged in
the development of novel TRPML channel modulators for therapeutic applications.

Introduction to (1S,2S)-ML-SI3 and TRPML Channels

The TRPML channel family consists of three members: TRPML1, TRPML2, and TRPML3.
These channels are non-selective cation channels that play a vital role in regulating the luminal
environment of endo-lysosomal organelles.[2] Dysfunctional TRPML1 is associated with the
lysosomal storage disorder Mucolipidosis type IV, highlighting its physiological importance.[2]

ML-SI3 is a potent modulator of TRPML channels.[3] The stereochemistry of ML-SI3 is a critical
determinant of its activity. The trans-isomer is significantly more active than the cis-isomer.[2]
Furthermore, the enantiomers of the trans-isomer exhibit distinct pharmacological profiles.
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(1R,2R)-ML-SI3, the (-)-enantiomer, is a potent inhibitor of both TRPML1 and TRPMLZ2. In
contrast, (1S,2S)-ML-SI3, the (+)-enantiomer, is an inhibitor of TRPML1 but an activator of
TRPML2 and TRPML3.[2][4] This fascinating stereoselectivity makes (1S,2S)-ML-SI3 a
valuable tool for dissecting the individual roles of TRPML channel isoforms.

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity
within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1
domain.[1][5] This binding site is notably the same as that of the synthetic TRPML1 agonist,
ML-SAL, suggesting a competitive mechanism of action at this site.[1][5]

Core Structure-Activity Relationship (SAR) of
(1S,2S)-ML-SI3 Analogs

The core structure of ML-SI3 consists of a 1,2-diaminocyclohexane scaffold, an N-
arylpiperazine moiety, and a benzenesulfonamide group. Structure-activity relationship studies
have demonstrated that modifications to both the N-arylpiperazine and the sulfonamide
portions of the molecule are well-tolerated, allowing for the generation of analogs with diverse
activity profiles.[2]

Stereochemistry

As previously mentioned, the stereochemistry of the 1,2-diaminocyclohexane core is
paramount. The trans configuration is essential for potent activity, with the cis isomers showing
significantly reduced potency.[2]

N-Arylpiperazine Moiety

Modifications to the N-arylpiperazine moiety have a significant impact on the activity and
selectivity of ML-SI3 analogs. The nature and position of substituents on the phenyl ring can
modulate the potency and isoform selectivity.

Sulfonamide Moiety

The benzenesulfonamide group is another key area for modification. Alterations to the aromatic
ring of the sulfonamide can influence the inhibitory or activating properties of the compounds
across the TRPML channel family. For instance, an aromatic analog of ML-SI3 displayed a
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unique selectivity profile, acting as a strong inhibitor of TRPML1 and a strong activator of
TRPML2.[2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship data for (1S,2S)-ML-SI3 and

its analogs, as reported by Leser et al. (2021).
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Data extracted from Leser et al., Eur J Med Chem. 2021 Jan 15;210:112966.[2]

Experimental Protocols

The characterization of (1S,2S)-ML-SI3 and its analogs typically involves electrophysiological
and calcium imaging techniques to assess their effects on TRPML channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole cells.

Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of test compounds
on TRPML channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the TRPML channel of
interest (e.g., TRPML1, TRPML2, or TRPMLS3).

Materials:
o Patch-clamp rig (amplifier, micromanipulator, perfusion system)

» Borosilicate glass capillaries for patch pipettes
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HEK-293 cells expressing the target TRPML channel

External solution (in mM): 140 NaCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10 Glucose (pH
7.4 with NaOH)

Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCI2 (pH 7.2 with CsOH)

Test compounds and control agonists/antagonists (e.g., ML-SA1)

Procedure:

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MQ when
filled with the internal solution.

Plate HEK-293 cells expressing the target TRPML channel onto glass coverslips.

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the
external solution.

Approach a single cell with the patch pipette and form a high-resistance (>1 GQ) seal (giga-
seal) by applying gentle suction.

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to
achieve the whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -60 mV.
Apply voltage ramps or steps to elicit channel currents.

To measure inhibition, first apply a known TRPML agonist (e.g., ML-SA1) to establish a
baseline current. Then, co-apply the agonist with increasing concentrations of the test
compound.

To measure activation, apply increasing concentrations of the test compound alone.

Record currents and calculate the percentage of inhibition or activation at each concentration
to determine IC50 or EC50 values.
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Calcium Imaging using Fluo-4 AM

This fluorescence-based assay measures changes in intracellular calcium concentrations,

providing an indirect measure of ion channel activity.

Objective: To assess the ability of test compounds to modulate TRPML channel-mediated

calcium release from lysosomes.

Cell Line: HEK-293 cells or other suitable cell lines endogenously or exogenously expressing
the TRPML channel of interest.

Materials:

Fluo-4 AM calcium indicator dye
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm,
Emission ~525 nm)

Test compounds and controls

Procedure:

Plate cells in a 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.

Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in HBSS to a
final concentration of 2-5 pM. Add Pluronic F-127 (0.02%) to aid in dye loading.

Remove the cell culture medium and wash the cells once with HBSS.
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
Wash the cells twice with HBSS to remove excess dye.

Add fresh HBSS to the cells.
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e Acquire a baseline fluorescence reading.

» Add the test compound or control to the cells and immediately begin recording the
fluorescence intensity over time.

» Analyze the change in fluorescence intensity to determine the effect of the compound on
intracellular calcium levels.

Visualization of Pathways and Workflows
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Caption: Simplified TRPMLZ1 signaling pathway in the lysosome.
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Caption: Workflow for whole-cell patch-clamp experiments.
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Caption: Workflow for calcium imaging experiments.

Conclusion

The structure-activity relationship of (1S,2S)-ML-SI3 is characterized by a strong dependence
on the stereochemistry of the 1,2-diaminocyclohexane core and is amenable to modifications at
the N-arylpiperazine and benzenesulfonamide moieties. This provides a rich scaffold for the
development of novel TRPML channel modulators with tailored selectivity and potency profiles.
The detailed experimental protocols and visualized workflows presented in this guide offer a
practical framework for the continued investigation and development of this important class of
compounds. Further exploration of the SAR of ML-SI3 analogs holds the potential to yield
valuable pharmacological tools and promising therapeutic candidates for the treatment of
lysosomal storage disorders and other diseases involving dysfunctional TRPML channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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